1-phenyl-1H-1,2,4-triazol-3-amine
Overview
Description
1-Phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring system with a phenyl group attached to the nitrogen atom at position 1 and an amino group at position 3. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that the triazole ring can interact with amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond, has been suggested .
Biochemical Pathways
Triazole compounds are known for their potential in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy .
Pharmacokinetics
The compound’s potential applications in medicinal chemistry suggest it may have suitable pharmacokinetic properties for drug development .
Result of Action
Triazole compounds are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Action Environment
It’s known that the activation barrier of certain reactions involving triazole compounds can be overcome under specific conditions, such as heating .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-1,2,4-triazol-3-amine is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The triazole nucleus is present as a central structural component in a number of drug classes
Cellular Effects
Triazole derivatives have been known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Molecular Mechanism
Triazole compounds are known to interact with various biomolecules through hydrogen-bonding and dipole interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazol-3-amine can be synthesized through various methods. One common approach involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .
Industrial Production Methods: Industrial production often employs multi-step synthetic routes to achieve high yields and purity. For instance, the reaction of 1-phenylhydrazine with formic acid and a catalyst under reflux conditions can yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
1-Phenyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for synthesizing pharmaceutical compounds such as antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound serves as a precursor for herbicides, fungicides, and insecticides.
Materials Science: It is utilized in the production of new functional materials, including polymers and metal-organic frameworks.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Pyrazole: A five-membered ring with two nitrogen atoms, known for its antimicrobial and anticancer activities.
Thiazole: Contains sulfur and nitrogen in the ring, used in various pharmaceutical applications.
Uniqueness: 1-Phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its versatility in synthetic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
1-phenyl-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZZNNQSHZBTAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225444-76-7 | |
Record name | 1-phenyl-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.